Fmoc-Glu(OtBu)-OPfp

Catalog No.
S762488
CAS No.
86061-04-3
M.F
C30H26F5NO6
M. Wt
591.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Glu(OtBu)-OPfp

CAS Number

86061-04-3

Product Name

Fmoc-Glu(OtBu)-OPfp

IUPAC Name

5-O-tert-butyl 1-O-(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanedioate

Molecular Formula

C30H26F5NO6

Molecular Weight

591.5 g/mol

InChI

InChI=1S/C30H26F5NO6/c1-30(2,3)42-21(37)13-12-20(28(38)41-27-25(34)23(32)22(31)24(33)26(27)35)36-29(39)40-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,36,39)/t20-/m0/s1

InChI Key

AIDYQYOPUBOMTR-FQEVSTJZSA-N

SMILES

CC(C)(C)OC(=O)CCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Synonyms

Fmoc-Glu(OtBu)-OPfp;86061-04-3;Fmoc-L-glutamicacid5-tert-butyl1-(pentafluorophenyl)ester;5-tert-Butyl1-PentafluorophenylN-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-glutamate;47462_ALDRICH;SCHEMBL17322761;47462_FLUKA;MolPort-003-934-120;CF-799;ZINC71788068;AKOS015902755;AK163530;TR-035442;B3318;FT-0629876;ST24047271;I14-19907;N-Fmoc-L-glutamicAcid5-tert-Butyl1-PentafluorophenylEster;N-(9H-Fluorene-9-ylmethoxycarbonyl)-L-glutamicacid1-(pentafluorophenyl)5-tert-butylester;N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-glutamicAcid5-tert-Butyl1-PentafluorophenylEster;N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-glutamic-acid-gammat-butylesterpentafluorphenylester

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Structure and Properties

Fmoc-Glu(OtBu)-OPfp consists of three key components:

  • Fmoc protecting group: This group (Fluorenylmethoxycarbonyl) safeguards the alpha-amino group of glutamic acid, ensuring it remains unreactive during peptide chain assembly.
  • Glu(OtBu): This represents the glutamic acid residue with a tert-butyl (OtBu) protecting group on its side chain carboxylic acid. This protection prevents unwanted side reactions during synthesis.
  • OPfp: This denotes the pentafluorophenyl ester leaving group, which facilitates the coupling reaction between Fmoc-Glu(OtBu)-OPfp and the growing peptide chain.

Applications in Peptide Synthesis

Fmoc-Glu(OtBu)-OPfp is a versatile building block for incorporating glutamic acid into peptides due to several advantages:

  • Stability: The Fmoc and OtBu protecting groups are stable under various reaction conditions commonly used in SPPS.
  • Reactivity: The pentafluorophenyl ester leaving group ensures efficient coupling with the growing peptide chain.
  • Purity: Fmoc-Glu(OtBu)-OPfp is commercially available in high purity grades, minimizing the risk of impurities affecting peptide quality.

Research Applications

Fmoc-Glu(OtBu)-OPfp finds applications in the synthesis of various peptides for research purposes, including:

  • Biologically active peptides: Studying the function of naturally occurring peptides or developing novel peptides with therapeutic potential.
  • Enzyme substrates: Investigating enzyme activity and mechanisms by creating peptides that serve as substrates for specific enzymes.
  • Antibody epitopes: Synthesizing peptide fragments that mimic specific regions of proteins to understand antibody-antigen interactions.

Fmoc-Glu(OtBu)-OPfp is a derivative of the amino acid L-glutamic acid. It contains three key functional groups:

  • Fmoc (Fluorenylmethoxycarbonyl): This group serves as a protecting group for the amino terminus (N-terminus) of the amino acid during peptide synthesis [].
  • Glu(OtBu): This represents the glutamic acid core, where the OtBu (tert-butyl) group protects the side chain carboxylic acid group [].
  • OPfp (Pentafluorophenyl ester): This group activates the carboxylic acid group of the glutamic acid, making it reactive for peptide bond formation [].

Molecular Structure Analysis

Fmoc-Glu(OtBu)-OPfp has a complex molecular structure containing several functional groups. Key features include:

  • A central carbon chain with the glutamic acid core [].
  • An Fmoc group attached to the N-terminus, protecting the amino group [].
  • A tert-butyl (OtBu) group protecting the side chain carboxylic acid of the glutamic acid [].
  • A pentafluorophenyl (OPfp) ester group linked to the other carboxylic acid of the glutamic acid, making it reactive [].
  • The presence of five fluorine atoms on the phenyl ring, potentially affecting the compound's reactivity [].

Chemical Reactions Analysis

  • Deprotection: The Fmoc group is removed from Fmoc-Glu(OtBu)-OPfp using a mild acid treatment, revealing the free amino group [].
  • Peptide Bond Formation: The deprotected Fmoc-Glu(OtBu)-OPfp reacts with another peptide or amino acid, with the free amino group attacking the activated carboxylic acid (OPfp) to form a new peptide bond [].
  • Side Chain Deprotection: After peptide chain assembly, the tert-butyl (OtBu) group on the glutamic acid side chain is removed under specific conditions to obtain the final peptide structure [].

The specific chemical equations for these reactions will depend on the other reagents involved in the peptide synthesis process.


Physical And Chemical Properties Analysis

Information on specific physical and chemical properties of Fmoc-Glu(OtBu)-OPfp, such as melting point, boiling point, and solubility, is often not publicly available due to proprietary reasons by commercial suppliers [, , ].

XLogP3

6.2

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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